L-Proline, L-valyl-L-tyrosyl-

Description

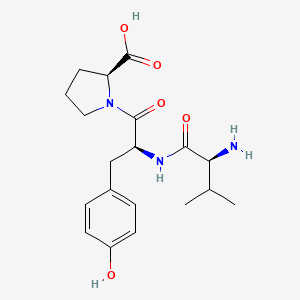

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-11(2)16(20)17(24)21-14(10-12-5-7-13(23)8-6-12)18(25)22-9-3-4-15(22)19(26)27/h5-8,11,14-16,23H,3-4,9-10,20H2,1-2H3,(H,21,24)(H,26,27)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKQKNBISAOSRI-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474547 | |

| Record name | L-Proline, L-valyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68076-97-1 | |

| Record name | L-Proline, L-valyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Conformational Analysis of L Proline, L Valyl L Tyrosyl Containing Peptides

Spectroscopic Characterization Techniques for Backbone and Side-Chain Conformations

A suite of spectroscopic methods is indispensable for a comprehensive understanding of the structure and dynamics of L-Proline, L-valyl-L-tyrosyl- containing peptides in various environments.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and observing the dynamic behavior of peptides in solution, mimicking their physiological environment. For peptides containing L-Proline, L-valyl-L-tyrosyl-, NMR studies can provide detailed insights into several structural aspects.

The cis-trans isomerization of the X-Pro peptide bond is a critical conformational feature that can be readily identified and quantified by NMR. The distinct chemical shifts of the proline Cβ and Cγ carbons in the cis and trans conformations allow for the determination of their relative populations. clockss.org For instance, in diastereomeric N-acyl-1-naphthylalanylprolinamides, one diastereomer was found to contain 70–80% of the trans amide bond, while the other contained almost exclusively the trans form (≥98%). clockss.org This equilibrium is influenced by the solvent and the nature of the residue preceding the proline.

Nuclear Overhauser Effect (NOE) data provides distance constraints between protons, which are crucial for defining the peptide's three-dimensional fold. For cyclic dipeptides containing proline and an aromatic residue like tyrosine, NOE studies can reveal folded conformations stabilized by intramolecular interactions, such as CH-π interactions between a proline proton and the aromatic ring of tyrosine. researchgate.net

Lanthanide-assisted NMR analysis has been employed to study the preferred side-chain rotamers in proline-containing cyclic dipeptides. acs.org Furthermore, in more complex cyclic peptides, NMR has been used to evidence predicted backbone conformations, such as the cis-trans-cis-trans backbone of cyclo(-l-Pro-d-Leu-d-Tyr(Me)-l-Ile-). oup.com

| NMR Parameter | Structural Information Obtained | Relevant Amino Acid Residue(s) |

|---|---|---|

| Chemical Shifts (¹H, ¹³C) | Secondary structure elements (α-helix, β-sheet, turns), cis/trans-proline isomerization. clockss.org | Proline, Valine, Tyrosine |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances, defining 3D structure and intramolecular interactions. researchgate.net | All residues |

| Coupling Constants (J-couplings) | Torsion angles (φ, ψ, χ), side-chain rotamer populations. | Valine, Tyrosine |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the secondary structure and hydrogen bonding patterns within peptides.

FT-IR Spectroscopy: The amide I band (1600–1700 cm⁻¹) in the FT-IR spectrum is particularly sensitive to the peptide's secondary structure. For proline-containing peptides, this region can reveal the presence of β-turns, extended chains, and polyproline II (PPII) helices. nih.govacs.org For example, in elastin-like polypeptides with high proline content, FT-IR has been used to identify type II β-turns and extended strands. nih.gov The amide I bands for PPI and PPII structures can appear in the range of 1620 to 1689 cm⁻¹. nih.gov The presence of proline can also lead to lower frequency bands due to strongly hydrogen-bonded amide carbonyl groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is highly effective for probing the environment of aromatic side chains and the peptide backbone. The tyrosine side chain exhibits a characteristic Fermi doublet near 850 and 830 cm⁻¹, and the intensity ratio of these bands is indicative of the hydrogen bonding state of the phenolic hydroxyl group. nih.govresearchgate.net An unusually high intensity ratio can indicate a non-hydrogen-bonded state for the tyrosine phenoxyl group. nih.gov Polarized Raman spectroscopy, combined with isotope editing (e.g., deuteration of a tyrosine ring), can determine the orientation of specific side chains relative to a fibril axis. rsc.org For the peptide Tyr-Pro-Gly-Asp-Val, which is known to form β-turns, Raman scattering measurements have been used to study its aggregation into micelles in aqueous solution. researchgate.netacs.org

| Spectroscopic Technique | Vibrational Mode | Frequency Range (cm⁻¹) | Structural Interpretation |

|---|---|---|---|

| FT-IR | Amide I (C=O stretch) | 1600-1700 | Secondary structure (β-turns, extended chains, PPII helices). nih.govacs.org |

| Raman | Tyrosine Fermi Doublet | ~830 and ~850 | Hydrogen bonding state of the tyrosine hydroxyl group. nih.govresearchgate.net |

| Raman | Proline Ring Vibrations | Variable | Conformation of the proline ring. rsc.org |

The presence of a PPII structure is a key feature of many proline-containing peptides and is involved in significant biological processes like protein-protein recognition. wisc.edu CD spectroscopy can distinguish between a PPII conformation and a disordered or random coil structure. A key distinguishing feature is the presence of a positive peak around 220 nm in PPII structures, which is absent in disordered structures. nih.gov The CD spectrum of peptides containing proline is also sensitive to the puckering of the proline ring. iastate.edu

X-ray Crystallography and Cryo-Electron Microscopy in Structural Determination of Peptide-Bound Complexes

While challenging for short, flexible peptides, X-ray crystallography provides high-resolution structural data when the peptide is part of a larger, well-ordered complex or can be crystallized itself. For instance, the crystal structure of human platelet profilin complexed with a poly-L-proline decamer revealed the peptide adopting a polyproline type II helix. nih.gov Similarly, the structure of the N-terminal SH3 domain of c-Crk in complex with a proline-rich peptide showed the peptide in a PPII helix, with specific interactions dictating the binding orientation. rcsb.org

In the case of the cyclic dipeptide cyclo(Tyr-Pro), X-ray crystallography revealed two conformations in the solid state where the tyrosyl side chain is folded towards the diketopiperazine ring, a conformation that differs from what is observed in solution by NMR. biocrick.com This highlights the importance of using multiple techniques to understand peptide conformation in different environments.

Cryo-electron microscopy (cryo-EM) is emerging as a powerful technique for determining the structures of large peptide and protein complexes in a near-native state, although its application to small peptides like L-Proline, L-valyl-L-tyrosyl- is generally as part of a much larger assembly.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing a dynamic picture of peptide conformations and energetics.

Simulations of HIV-1 protease with a peptide substrate containing the sequence -Tyr-Pro- showed the stability of the substrate within the active site. nih.govoup.com These simulations can provide insights into the interactions between the peptide and its binding partner at an atomic level. MD simulations have also been used to study the folding of peptides and the propensity of certain sequences, like those containing Asn-Gly, to form β-turn structures, which can be compared to proline-containing turns. plos.org By combining experimental data with computational models, a more complete and dynamic understanding of the structural properties of L-Proline, L-valyl-L-tyrosyl- containing peptides can be achieved.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Ab initio and Density Functional Theory (DFT) are powerful computational chemistry methods used to investigate the fundamental properties of molecules from first principles, without reliance on experimental data. Ab initio methods are based on the direct solution of the Schrödinger equation, while DFT calculates the electronic properties of a system based on its electron density. ictp.it These approaches are instrumental in determining molecular structure, electronic properties, and vibrational frequencies of peptides.

In the context of peptides containing L-proline, L-valine, and L-tyrosine, these calculations provide deep insights into their conformational preferences and intramolecular interactions. For instance, a study on the L-proline-L-tyrosine (Pro-Tyr) dipeptide utilized DFT methods with the B3LYP functional to optimize the molecular structure in its ground electronic state. researchgate.net Such calculations begin with a conformational analysis using molecular mechanics to identify potential low-energy structures. These stable conformations then serve as the starting point for more accurate quantum chemical calculations. researchgate.net

The electronic structure analysis involves calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the peptide. nih.gov Furthermore, these methods can compute the distribution of electronic charge throughout the peptide, revealing information about charge delocalization and the nature of chemical bonds through techniques like Natural Bond Orbital (NBO) analysis. nih.gov

Vibrational properties are elucidated by calculating the frequencies of the fundamental modes of vibration. These theoretical frequencies can be compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy to achieve a complete assignment of the vibrational bands. researchgate.netnih.govresearchgate.net For example, DFT calculations can accurately predict the stretching, bending, and torsional frequencies associated with the peptide backbone and the side chains of proline, valine, and tyrosine. While calculations for simple dipeptides are well-documented researchgate.net, extending these high-level theoretical studies to larger peptides like L-proline, L-valyl-L-tyrosyl- remains a computationally intensive but valuable endeavor for understanding their intrinsic properties.

| Computational Method | Key Properties Determined | Relevance to Peptides |

| Ab Initio (Hartree-Fock) | Molecular geometry, electronic energy, Mulliken charges, vibrational frequencies. nih.gov | Provides a fundamental, though approximate, description of the peptide's structure and energetics. nih.gov |

| Density Functional Theory (DFT) | More accurate molecular geometry, HOMO-LUMO energies, electron density, thermodynamic properties, vibrational spectra. nih.govnih.gov | Offers a balance of accuracy and computational cost for studying the electronic and structural properties of peptides, including intramolecular hydrogen bonding and conformational stability. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excitation energies. researchgate.netnih.gov | Predicts how the peptide interacts with light and helps interpret experimental spectroscopic data. |

Ramachandran Plot Analysis for L-Proline, L-Valine, and L-Tyrosine Residues

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed and disallowed dihedral angles—phi (φ) and psi (ψ)—of amino acid residues in a peptide backbone. nih.govmdpi.com The specific chemical structure of each amino acid's side chain imposes unique constraints on the possible backbone conformations.

L-Proline: The cyclic nature of the proline side chain, where the amine group is part of a five-membered ring, severely restricts its conformational freedom. The φ angle is locked at approximately -60° to -75°, significantly limiting its allowed regions on the Ramachandran plot. frontiersin.orgnih.gov Proline residues are often found in turns and are known to disrupt α-helical and β-sheet structures. They are key components of polyproline II (PPII) helices, a common secondary structure motif. nih.govresearchgate.net

L-Valine: As a β-branched amino acid (the side chain branches at the β-carbon), valine experiences steric hindrance that restricts its conformational possibilities more than unbranched residues. Its preferred conformations are predominantly located in the extended β-strand region of the Ramachandran plot. nih.gov It is less commonly found in stable α-helical conformations compared to residues like alanine.

L-Tyrosine: The large, aromatic side chain of tyrosine influences its conformational preferences. While less restricted than proline and valine, it shows a preference for the extended β-strand and α-helical regions. nih.gov The aromatic side chain can engage in favorable van der Waals interactions and contribute significantly to the stability of protein structures. rsc.org

The combination of these residues in a peptide sequence like L-proline, L-valyl-L-tyrosyl- would result in a complex conformational landscape. The rigidity of proline would likely induce a turn or kink, while the adjacent valine and tyrosine residues would adopt conformations influenced by both their intrinsic preferences and the constraints imposed by the proline.

| Amino Acid Residue | Typical φ (phi) Angles | Typical ψ (psi) Angles | Preferred Conformations |

| L-Proline | ~ -60° to -75° frontiersin.orgnih.gov | Variable, often in PPII or turn regions | Polyproline II (PPII) helix, β-turns. nih.govresearchgate.net |

| L-Valine | ~ -140° to -80° | ~ +90° to +160° | Extended β-strand. nih.gov |

| L-Tyrosine | ~ -150° to -60° | ~ -60° to -30° and +100° to +170° | β-strand and α-helical regions. nih.govresearchgate.net |

Biophysical Characterization of Peptide-Target Interactions (e.g., Binding Thermodynamics)

Understanding how peptides interact with their biological targets is crucial for elucidating their function. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these interactions. nih.govnih.gov Key methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Dynamic Scanning Fluorimetry (DSF). researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating a peptide solution into a solution containing its target molecule, ITC can determine the binding affinity (expressed as the dissociation constant, Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov These parameters provide a complete thermodynamic profile of the interaction. The Gibbs free energy of binding (ΔG), which indicates the spontaneity of the process, can then be calculated using the equation: ΔG = ΔH - TΔS. nih.gov

A relevant example is the study of tynorphin (Val-Val-Tyr-Pro-Trp), a peptide containing a Val-Tyr-Pro sequence, binding to human dipeptidyl peptidase III (DPP III). nih.gov ITC experiments revealed that the binding of this peptide is an endothermic process, meaning it absorbs heat. nih.gov For the binding to be spontaneous (negative ΔG), this unfavorable positive enthalpy change must be overcome by a large, favorable increase in entropy (TΔS > ΔH). nih.gov This entropy-driven binding is often associated with the release of ordered water molecules from the protein and peptide surfaces upon complex formation. The study also showed that the binding affinity increased significantly with temperature, which is characteristic of an endothermic, entropy-driven process. nih.gov

| Thermodynamic Parameter | Description | Significance |

| Dissociation Constant (Kd) | A measure of binding affinity; lower Kd means higher affinity. | Quantifies the strength of the peptide-target interaction. |

| Gibbs Free Energy (ΔG) | The overall energy change upon binding; a negative value indicates a spontaneous interaction. nih.gov | Determines whether the binding event will occur spontaneously. |

| Enthalpy Change (ΔH) | The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) during binding. nih.gov | Reflects the net change in bond formation and breakage (e.g., hydrogen bonds, van der Waals forces). |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. nih.gov | Often reflects changes in conformational freedom and the hydrophobic effect (release of ordered water). |

Thermodynamic Data for Tynorphin Binding to DPP III at Different Temperatures nih.gov

| Temperature (°C) | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| 5 | 1.1 ± 0.1 | -8.0 ± 0.1 | 5.2 ± 0.1 | 13.2 |

| 15 | 0.30 ± 0.02 | -8.8 ± 0.1 | 5.8 ± 0.1 | 14.6 |

| 25 | 0.083 ± 0.005 | -9.6 ± 0.1 | 6.4 ± 0.1 | 16.0 |

| 35 | 0.029 ± 0.002 | -10.5 ± 0.1 | 7.0 ± 0.1 | 17.5 |

These biophysical characterizations are essential for understanding the molecular driving forces behind peptide-target recognition and provide a foundation for the rational design of peptides with improved binding properties. nih.gov

Enzymatic Interactions and Biotransformation Pathways

Proteolytic Susceptibility and Hydrolysis Mechanisms of L-Proline, L-valyl-L-tyrosyl- Sequences

The stability of peptides containing the L-valyl-L-tyrosyl-L-proline sequence is largely determined by their resistance to cleavage by proteases. ukrbiochemjournal.org The inherent structure of the peptide, particularly the presence of the proline residue, confers a degree of resistance to hydrolysis. ukrbiochemjournal.orgtaylorfrancis.com Proteases, or peptidases, are enzymes that break down peptides and proteins by hydrolyzing their peptide bonds. encyclopedia.pubnih.gov They are broadly classified based on their catalytic mechanism and cleavage site specificity. encyclopedia.pubnih.govpreprints.org

The cleavage of peptides containing the Val-Tyr-Pro sequence is mediated by a specific class of enzymes known as post-proline cleaving enzymes (PPCEs). These enzymes, primarily belonging to the serine protease and metalloprotease families, are capable of hydrolyzing the peptide bond at the carboxyl-terminal side of a proline residue. nih.govpreprints.org

Key enzymes identified to cleave at or near this sequence include:

Prolyl Endopeptidases (PEPs) and Prolyl Oligopeptidases (POPs): These are the principal enzymes that hydrolyze polypeptides at the C-terminal of proline residues (Pro-Xaa). preprints.org While PEPs can act on larger proteins, POPs are generally restricted to smaller peptide substrates. preprints.org Studies have identified specific PEPs from various species that can cleave different proline-containing peptides at varying rates. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): This enzyme is known to cleave Xaa-Pro dipeptides from the N-terminus of peptides.

Aminopeptidase (B13392206) P (EC 3.4.11.9): This enzyme specifically cleaves the N-terminal amino acid from a peptide when the second residue is proline, targeting the Xaa-Pro bond. nih.gov

General Proteases: Other common proteases exhibit varying specificity. For instance, pepsin prefers to cleave at the C-terminus of hydrophobic and aromatic residues like phenylalanine and leucine, while trypsin cleaves after lysine (B10760008) or arginine. nih.gov Chymotrypsin cleaves at the C-terminus of bulky hydrophobic residues such as phenylalanine, tryptophan, and tyrosine, but its action can be hindered if the subsequent residue is proline. vaia.com Thermolysin preferentially cleaves before bulky and aromatic residues like isoleucine, leucine, and valine. vaia.comexpasy.org

The following table summarizes the specificity of various proteases relevant to the degradation of Val-Tyr-Pro containing peptides.

| Enzyme Family | Specific Enzyme | Cleavage Specificity | Relevance to Val-Tyr-Pro |

| Serine Proteases | Prolyl Endopeptidase (PEP) | Cleaves at the C-terminal side of Proline (Pro↓Xaa) preprints.org | Directly cleaves the Pro-X bond following the sequence. |

| Prolyl Oligopeptidase (POP) | Cleaves small peptides at the C-terminal side of Proline (Pro↓Xaa) preprints.org | Degrades Val-Tyr-Pro if it's part of a larger, but still short, peptide. | |

| Chymotrypsin | C-terminal of Phe, Trp, Tyr (unless followed by Pro) vaia.com | Can cleave the Val-Tyr bond, but not Tyr-Pro. | |

| Trypsin | C-terminal of Lys, Arg (unless followed by Pro) nih.govexpasy.org | Generally not active on this specific sequence unless flanked by Lys/Arg. | |

| Metalloproteases | Aminopeptidase P | N-terminal Xaa-Pro bond nih.gov | Can cleave the Tyr-Pro bond if Val is removed first. |

| Thermolysin | N-terminal of Ile, Leu, Val, Phe, Met vaia.comexpasy.org | Can cleave the bond preceding Valine. |

The stability of peptides is significantly influenced by their amino acid sequence and composition. researchgate.net The presence of proline, especially at the C-terminus or within the sequence, often enhances stability against enzymatic degradation. researchgate.net This is because the rigid cyclic structure of proline can hinder the access of proteases to the peptide backbone.

Gastrointestinal Stability: Peptides containing proline have shown considerable stability during simulated gastrointestinal digestion. researchgate.net For example, the ACE-inhibitory activity of snakehead fish-derived pentapeptides (Leu-Tyr-Pro-Pro-Pro and Tyr-Ser-Met-Tyr-Pro-Pro) was not affected by in vitro digestion with pepsin and pancreatin, owing to the presence of proline. mdpi.com However, some degradation can still occur. A study on the sleep-enhancing peptide YPVEPF (Tyr-Pro-Val-Glu-Pro-Phe) found it was unstable against gastrointestinal enzymes in vitro, degrading primarily to YPVEP. nih.gov

Influence of Flanking Residues: The amino acids surrounding the Val-Tyr-Pro core can affect its stability. For example, peptides with aromatic amino acids (Tyr, Phe, Trp) and hydrophobic amino acids (Val, Leu, Ile) are known to be important for stability and activity. researchgate.net

Structural Modifications: The stability of peptides can be enhanced through chemical modifications. Incorporating D-amino acids instead of the natural L-amino acids can significantly increase resistance to proteolytic enzymes, which are stereospecific for L-amino acids. Other modifications like glycosylation, N-terminal acetylation, and cyclization can also modulate enzymatic degradation and improve stability. mdpi.comresearchgate.netabyntek.com Glycosylation, for instance, can inhibit degradation by most serine-like proteases due to steric hindrance, although in some cases, it can promote degradation by enhancing interactions with specific enzymes like chymotrypsin. mdpi.com

Role as Enzyme Substrates or Inhibitors in Biochemical Assays

Peptides containing the L-valyl-L-tyrosyl-L-proline sequence can act as either substrates for certain enzymes or as inhibitors of others, a property that is widely exploited in biochemical assays and drug discovery.

One of the most significant biological activities associated with peptides containing the Val-Tyr-Pro sequence is the inhibition of the Angiotensin-Converting Enzyme (ACE). mdpi.com ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. mdpi.comanimbiosci.org It converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. nih.govanimbiosci.org By inhibiting ACE, these peptides can help to lower blood pressure.

Mechanism of ACE Inhibition: The C-terminal tripeptide sequence of ACE inhibitors plays a crucial role in their binding to the enzyme's active site. researchgate.net The presence of proline at the C-terminus is particularly favorable for high inhibitory activity. researchgate.netnih.govresearchgate.net Peptides like Val-Tyr-Pro are effective ACE inhibitors. mdpi.com Research on a peptide from cuttlefish, Val-Glu-Leu-Tyr-Pro, determined through Lineweaver-Burk plots that it acts as a non-competitive inhibitor of ACE, meaning it binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity. nih.gov Aromatic amino acids like tyrosine and hydrophobic amino acids like valine in the sequence can also enhance the binding and inhibitory activity. nih.govresearchgate.net

| Peptide Sequence | Source | IC50 (ACE Inhibition) | Type of Inhibition |

| Val-Glu-Leu-Tyr-Pro | Cuttlefish Muscle nih.gov | 5.22 µM | Non-competitive |

| Val-Tyr-Pro | Various mdpi.comnih.gov | Reported as potent | Not specified |

| Ile-Pro-Pro | Fermented Milk nih.govnih.gov | Potent inhibitor | Competitive |

| Val-Pro-Pro | Fermented Milk nih.govnih.gov | Potent inhibitor | Competitive |

Peptides with the Val-Tyr-Pro sequence are valuable tools for studying the substrate specificity of various proteases. By synthesizing and testing related peptide sequences, researchers can map the binding pockets of enzymes and understand which amino acid residues are preferred at different positions relative to the cleavage site. peptide.co.jp

Prolyl Endopeptidase (PEP): Studies using synthetic peptides have shown that different PEPs exhibit varying rates of cleavage depending on the full peptide sequence, highlighting their specific substrate requirements. nih.gov

Caspases: Modified peptides are used as substrates in assays for enzymes like caspases. For example, Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid α-(4-methylcoumaryl-7-amide) is a known substrate for Caspase-1, where cleavage releases a fluorescent group. peptide.co.jp While not a direct match, this demonstrates the principle of using synthetic peptides to probe enzyme activity.

Proline-Specific Assays: An enzymatic assay for L-proline has been developed based on the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR), which oxidizes proline. nih.gov This highly specific reaction can be used to quantify proline, demonstrating the unique interaction between the enzyme and its substrate. nih.gov

Biocatalytic Applications in Peptide Modification and Degradation

Beyond their role as substrates or inhibitors, peptides and the enzymes that interact with them are increasingly used in biocatalysis for the synthesis and modification of other molecules. nih.govacs.org

Peptide-Based Catalysts: Peptides containing proline can themselves act as catalysts for organic reactions, such as aldol (B89426) and Michael addition reactions. nih.govacs.org The proline residue often forms a key enamine intermediate to facilitate the reaction. acs.org Self-assembly of these peptides into nanostructures like fibrils or micelles can create defined catalytic sites, mimicking the active sites of natural enzymes and enhancing catalytic performance. nih.govacs.org

Enzymatic Peptide Modification: Enzymes are used to modify peptides to enhance their properties. Glycosylation, the enzymatic addition of sugar moieties, is a common post-translational modification that can improve a peptide's stability, solubility, and bioavailability. acs.org Engineered enzymes, such as modified N-glycosyltransferases, can be used for targeted and efficient glycosylation of specific peptide sequences. acs.org

Controlled Degradation: Immobilized enzymes are used for the controlled, sequential degradation of proline-containing peptides. nih.gov For example, a system using immobilized clostridial aminopeptidase and aminopeptidase P can sequentially cleave amino acids from a polypeptide chain, which has applications in peptide sequencing and the controlled release of bioactive fragments. nih.gov

Molecular Mechanisms and Biological Roles in Research Models Non Clinical Context

Integration and Function within Endogenous Peptides and Proteins

The sequence L-valyl-L-tyrosyl-L-proline (Val-Tyr-Pro) is comprised of amino acids that individually and collectively contribute to the structure and function of peptides and proteins. While not widely identified as a standalone signaling molecule in endogenous systems, its constituent parts are integral to various biological motifs.

The precise Val-Tyr-Pro sequence is not a named endogenous signaling peptide or hormone itself. However, the amino acids it contains are frequently found in bioactive peptides. Proline-rich motifs are common in proteins involved in signal transduction and protein-protein interactions. For instance, certain signaling components in plant photoreceptors utilize Val-Pro (VP) motifs to target specific proteins. nih.gov Dipeptides such as Val-Tyr have been studied for their angiotensin-converting enzyme (ACE)-inhibitory activity, suggesting a role in blood pressure regulation. mdpi.com The dipeptide Tyrosyl-Proline is also recognized as a product of protein catabolism. hmdb.ca

The tetrapeptide Val-Val-Tyr-Pro (VVYP), found in globin digest, has been investigated for its protective effects in research models of non-alcoholic steatohepatitis, where it appears to modulate the gut microbiota and gut-liver axis. nih.gov While this is an exogenous peptide, its activity suggests that sequences containing the Tyr-Pro C-terminus can have significant biological effects. Furthermore, synthetic peptide antagonists for the Vasoactive Intestinal Peptide (VIP) receptor have been designed containing a Pro-Tyr sequence, highlighting the importance of this pairing in receptor interaction. spandidos-publications.com

The Val-Tyr-Pro sequence possesses inherent structural tendencies that make it a significant contributor to the three-dimensional conformation of proteins, particularly in the formation of turns and loops. letstalkacademy.com The unique properties of each amino acid in this triad synergize to facilitate the reversal of the polypeptide chain's direction, a crucial feature for creating compact, globular protein structures. uwec.edu

L-Proline: This amino acid is unique due to its cyclic side chain, which incorporates the backbone amino group. This rigidity severely restricts the rotational freedom around the phi (φ) angle of the peptide backbone, naturally predisposing it to conformations found in turns. nih.gov Proline is often referred to as a "helix breaker" because its structure is incompatible with the regular hydrogen-bonding pattern of α-helices, but it is ideally suited for the tight geometry of β-turns. letstalkacademy.comkhanacademy.org

L-Tyrosine: As an amino acid with a large, aromatic side chain, tyrosine is frequently found in β-pleated sheets. khanacademy.org The bulky nature of its R-group is well-accommodated in the more spacious environment of sheets and turns. The hydroxyl group on its phenyl ring can also participate in hydrogen bonding, further stabilizing local structures.

L-Valine: Valine is a β-branched amino acid (the carbon atom attached to the α-carbon is bonded to two other carbons). This branching creates steric hindrance that makes it less favorable for α-helical structures but more amenable to β-sheets.

Together, the sequence promotes the formation of β-turns, which are secondary structures connecting, for example, two strands of an antiparallel β-sheet. uwec.edu One-third of the residues in a typical globular protein are found in turns, underscoring the structural importance of sequences like Val-Tyr-Pro that favor their formation. youtube.com

Table 1: Structural Propensities of Amino Acids in the Val-Tyr-Pro Motif

| Amino Acid | Key Structural Feature | Favored Secondary Structure | Role in Turns/Loops |

|---|---|---|---|

| L-Valine (Val) | β-branched side chain | β-sheet | Contributes to β-structure propensity, often flanking turn regions. |

| L-Tyrosine (Tyr) | Large, aromatic side chain | β-sheet | Bulky group is well-tolerated in turns; can form stabilizing hydrogen bonds. khanacademy.org |

| L-Proline (Pro) | Cyclic side chain, restricted φ angle | β-turn | Frequently found in β-turns due to its rigid structure which induces a "kink" in the polypeptide chain. letstalkacademy.comnih.gov |

Interaction with Molecular Targets at a Mechanistic Level

The chemical characteristics of the Val-Tyr-Pro sequence dictate its potential to interact with various molecular targets, including receptors, enzymes, and transporters.

Direct receptor binding studies for the isolated Val-Tyr-Pro tripeptide are not extensively documented. However, the characteristics of its constituent amino acids provide a basis for predicting its interaction potential. The binding of a peptide ligand to a receptor is a highly specific event governed by shape complementarity and non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The hydrophobic nature of Valine, the aromatic and hydrogen-bonding capacity of Tyrosine, and the conformational rigidity of Proline are all features that contribute to the specificity of ligand-receptor binding. nih.govnih.gov For example, research into antagonists for the Vasoactive Intestinal Peptide (VIP) receptor has utilized synthetic peptides incorporating a Pro-Tyr motif. spandidos-publications.com This suggests that the Tyr-Pro dipeptide moiety can serve as a recognition element at the receptor's binding site. The affinity of such interactions is determined by the sum of these individual molecular forces. researchgate.net

Peptide sequences can act as substrates or inhibitors of enzymes. The Val-Tyr-Pro sequence, particularly within a larger peptide, can interact with enzyme active sites. A notable example is the inhibition of tyrosinase, a key enzyme in melanin synthesis. nih.gov

Research on antamanide, a cyclic decapeptide, and its analogs has shown that sequences containing Pro-Val-Pro-Tyr motifs can act as tyrosinase inhibitors. nih.govresearchgate.net These studies, using UV-Vis spectroscopy to monitor enzyme activity, found that certain peptide analogs could inhibit the oxidation of L-DOPA, a substrate of tyrosinase. Molecular docking studies suggest these peptides can bind within the enzyme's catalytic site, interacting with the dicopper center and surrounding amino acid residues, thereby blocking substrate access. researchgate.net The mechanism is often competitive inhibition, where the peptide directly competes with the natural substrate for binding to the active site. researchgate.net

Table 2: Research Findings on Tyrosinase Inhibition by a Related Peptide Analog

| Peptide Class | Enzyme Target | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Antamanide Analogs (containing Pro-Val-Pro-Tyr motifs) | Mushroom Tyrosinase | Inhibition of L-DOPA oxidation. researchgate.net | Competitive binding at the enzyme's active site, preventing substrate access. nih.govresearchgate.net |

The absorption and cellular uptake of small peptides like Val-Tyr-Pro are primarily mediated by specific membrane transporters. The proton-coupled oligopeptide transporter 1 (PEPT1), located in the brush border membrane of intestinal epithelial cells, is responsible for absorbing the vast majority of dietary di- and tripeptides. solvobiotech.comnih.gov

PEPT1 is a high-capacity, low-affinity transporter with broad substrate specificity, recognizing thousands of different di- and tripeptides. solvobiotech.com Its function is crucial for protein nutrition and also for the oral bioavailability of many peptidomimetic drugs, such as certain antibiotics and ACE inhibitors. Studies have shown that peptides with a proline residue, especially in the C-terminal position (Xaa-Pro), are recognized by PEPT1 and can have appreciable binding affinity. researchgate.net The hydrophobicity of the amino acid side chains can also influence the affinity for the transporter. researchgate.net Given these characteristics, the L-valyl-L-tyrosyl-L-proline tripeptide is a likely substrate for PEPT1-mediated transport. Once transported into the cell, these peptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.

Table 3: Characteristics of the PEPT1 Transporter and Relevance to Val-Tyr-Pro

| Characteristic | Description | Implication for Val-Tyr-Pro |

|---|---|---|

| Substrate | Di- and tripeptides nih.gov | Val-Tyr-Pro fits the size requirement for a substrate. |

| Location | Small intestine, kidney solvobiotech.com | Mediates oral absorption and renal reabsorption. |

| Driving Force | Proton gradient (H+) solvobiotech.com | Transport is an active process coupled to proton influx. |

| Affinity | Low affinity, high capacity (KM in the mM range) solvobiotech.com | Efficiently transports peptides even at high concentrations post-digestion. |

| Specificity | Broad; recognizes stereochemistry (L-amino acids) and is influenced by hydrophobicity. researchgate.net | The hydrophobic Val and Tyr residues and the C-terminal Pro suggest it is a probable substrate. researchgate.net |

Modulation of Cellular Processes in In Vitro Research Models (Mechanistic Focus)

Studies on Cellular Permeability and Intracellular Fate

Peptides rich in proline residues exhibit distinct mechanisms for traversing cellular barriers to exert their effects on intracellular targets. Unlike many antimicrobial agents that lyse cell membranes, a significant subclass of proline-rich antimicrobial peptides (PrAMPs) is non-lytic and membrane-permeable frontiersin.org. Their mode of entry into bacterial cells is not based on widespread membrane disruption but rather on a sophisticated, transporter-mediated uptake process mdpi.com.

In Gram-negative bacteria, the inner membrane proteins SbmA and YgdD have been identified as the primary transporters responsible for the uptake of PrAMPs frontiersin.orgnih.gov. Research on various PrAMPs, including derivatives of oncocin, apidaecin, and pyrrhocoricin, confirms that their ability to kill bacteria is dependent on these transport systems nih.gov. Once inside the cell, the intracellular fate of these peptides is directed toward specific molecular targets, most notably the ribosome nih.govosti.gov.

In contrast, certain cyclic peptides containing similar amino acid motifs, such as the fungal metabolites destruxins, are known to act as ionophores. Their mechanism involves forming pores or channels within membranes, leading to the depletion of cellular ions and disruption of membrane potential researchgate.net. The amphipathic nature of many cyclic peptides facilitates their initial interaction with and insertion into the lipid bilayer, a critical step for both membrane disruption and subsequent intracellular access nih.govresearchgate.net. The cellular uptake of these peptides can occur through various pathways, including passive diffusion and endocytosis nih.govresearchgate.net.

Impact on Specific Biochemical Pathways or Molecular Recognition Events

The unique structural properties of proline significantly influence peptide conformation, making proline-rich sequences key players in molecular recognition and the modulation of biochemical pathways embopress.org. Proline's rigid five-membered ring can induce specific turns or kinks in a peptide chain and allows for cis-trans isomerization of the peptide bond, which can fundamentally alter a peptide's three-dimensional structure and its interaction with biological targets frontiersin.org.

Molecular Recognition: Proline-rich motifs are prevalent in eukaryotic and prokaryotic proteins and serve as docking sites for a variety of protein domains, such as SH3, WW, and GYF domains uni-saarland.denih.gov. These interactions are crucial for assembling multi-protein complexes involved in signal transduction and other cellular processes uni-saarland.denih.gov. The polyproline II helix, a common conformation for proline-rich sequences, presents a specific spatial arrangement of residues that is recognized by these binding domains, facilitating protein-protein interactions that regulate cellular events frontiersin.org.

Biochemical Pathway Inhibition: Peptides containing proline, valine, and tyrosine can be found in complex natural products that potently inhibit specific enzymatic pathways.

Protein Synthesis: The most well-documented impact of PrAMPs is the inhibition of protein synthesis. Upon entering the bacterial cell, PrAMPs like oncocin, bactenecin, and pyrrhocoricin bind to the 70S ribosome frontiersin.orgmdpi.com. Structural studies have revealed that these peptides occupy the polypeptide exit tunnel, effectively blocking the progression of the nascent polypeptide chain and stalling translation, which ultimately leads to bacterial death osti.govnih.gov.

Immune Suppression: The cyclodepsipeptide Destruxin A has been shown to suppress the innate immune response in insects. It achieves this by reducing the expression of antimicrobial peptides, thereby compromising the host's ability to fight off bacterial infections nih.gov.

Apoptosis Induction: In cancer cell models, Destruxin B has been found to trigger apoptosis (programmed cell death). It modulates the Bcl-2 family of proteins, leading to the activation of a mitochondria-mediated caspase cascade, demonstrating its ability to interfere with fundamental cell survival pathways nih.gov.

Bioactivity Profiling in Ex Vivo and In Vitro Biological Systems (Mechanistic Studies)

Antimicrobial Activity Investigations Focusing on Membrane Disruption or Protein Synthesis Inhibition Mechanisms

The antimicrobial mechanisms of peptides are diverse, but two predominant modes of action have been extensively studied: direct disruption of the cell membrane and inhibition of intracellular processes like protein synthesis frontiersin.orgucl.ac.uk.

Membrane Disruption Mechanisms: Many cyclic peptides exert their antimicrobial effect by compromising the integrity of the bacterial cell membrane wikipedia.org. This action is often rapid and leads to cell lysis. The mechanism typically begins with the cationic peptide binding to the anionic surface of the bacterial membrane, followed by insertion into the lipid bilayer ucl.ac.ukucl.ac.uk. Several models describe the subsequent disruptive events:

Barrel-Stave Model: Peptide monomers aggregate to form a transmembrane pore, where the hydrophobic regions of the peptides face the lipid core and the hydrophilic regions form the channel's interior nih.gov.

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups nih.gov.

Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane by acting like a detergent, forming micelles and causing a complete loss of membrane integrity nih.gov.

Protein Synthesis Inhibition Mechanisms: Proline-rich antimicrobial peptides (PrAMPs) represent a major class of antimicrobials that function by inhibiting protein synthesis mdpi.com. This mechanism is highly specific and avoids the lytic effects on host cells often seen with membrane-disrupting peptides frontiersin.org.

Cellular Entry: PrAMPs are actively transported into the bacterial cytoplasm via inner membrane transporters like SbmA mdpi.comnih.gov.

Ribosome Targeting: Once inside, they bind with high affinity to the bacterial 70S ribosome nih.govmdpi.com.

Translational Arrest: Crystal structures show that PrAMPs like oncocin and Bac7 bind within the polypeptide exit tunnel of the large ribosomal subunit osti.govnih.govnih.gov. This physically obstructs the path of the elongating polypeptide chain, preventing the transition from the initiation to the elongation phase of protein synthesis and leading to cell death mdpi.comnih.gov.

| Mechanism | Peptide Class Example | Key Features | Primary Target | Reference |

|---|---|---|---|---|

| Membrane Disruption | Cyclic Polypeptide Antibiotics (e.g., Bacitracin) | Amphipathic structure, often cyclic. Forms pores or acts as a detergent on the membrane. | Bacterial Cell Membrane | wikipedia.orgnih.gov |

| Protein Synthesis Inhibition | Proline-Rich AMPs (e.g., Oncocin, Bac7) | Requires active transport into the cell. Binds to the ribosome to block translation. | 70S Ribosome | frontiersin.orgmdpi.comnih.gov |

Anthelmintic and Antifungal Activity Studies Elucidating Molecular Targets

Anthelmintic Activity: Cyclodepsipeptides are a class of compounds with significant anthelmintic properties. The cyclooctadepsipeptide PF1022A, a natural product isolated from the fungus Mycelia sterilia, and its semi-synthetic derivative, emodepside, are potent anthelmintics effective against a variety of nematodes, including those resistant to other drug classes nih.govfrontiersin.orgnih.gov.

The molecular mechanism of emodepside is distinct from other anthelmintics. It targets a presynaptic latrophilin-like receptor (LAT-1) in the pharynx and body wall muscles of nematodes nih.govcambridge.org. Binding to this receptor initiates a signal transduction cascade involving Gqα protein and phospholipase-C, which ultimately leads to the release of an inhibitory neurotransmitter. This results in the inhibition of pharyngeal pumping and locomotion, causing a flaccid paralysis and subsequent death of the worm nih.govmsdvetmanual.com.

Antifungal Activity: Many cyclodepsipeptides, including various destruxins and isaridins, exhibit potent antifungal activity researchgate.netnih.govfrontiersin.org. The mechanisms underlying their antifungal effects are varied and can target different cellular components.

Membrane Disruption: Similar to their antibacterial action, some peptides like beauvericins can incorporate into the fungal cell membrane, forming cation-selective channels that disrupt ion homeostasis and lead to cell death mdpi.com.

Inhibition of Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making its biosynthetic enzymes attractive drug targets. Cyclic peptides like the echinocandins (e.g., caspofungin) inhibit (1,3)-β-D-glucan synthase, a critical enzyme for cell wall integrity, resulting in osmotic instability and fungal cell lysis nih.gov.

Inhibition of Intracellular Processes: Some fungal peptides have been shown to target intracellular pathways. For example, the cyclodepsipeptide fusaripeptide A displays significant activity against several fungal pathogens, including Aspergillus fumigatus and various Candida species, with IC50 values in the sub-micromolar range, suggesting a highly specific mode of action nih.gov. While the exact targets for many antifungal cyclodepsipeptides are still under investigation, potential mechanisms include the inhibition of protein synthesis or other essential metabolic pathways nih.govnih.gov.

| Compound | Fungal Species | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Fusaripeptide A | Aspergillus fumigatus | 0.11 µM | nih.gov |

| Fusaripeptide A | Candida albicans | 0.22 µM | nih.gov |

| Isaridin H | Alternaria solani | 15.6 µM | nih.gov |

| Trichodestruxin C | HT-29 (human colon adenocarcinoma cells) | 0.7 µM | nih.gov |

Advanced Research Methodologies and Analytical Techniques for L Proline, L Valyl L Tyrosyl Containing Peptides

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of peptides from complex mixtures, such as synthetic reaction products or biological extracts. The choice of technique is dictated by the specific properties of the peptide and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of peptides containing the L-Proline, L-valyl-L-tyrosyl- motif. Its high resolution and sensitivity make it ideal for determining the purity of a synthetic peptide preparation and for quantifying its concentration.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. In this technique, peptides are separated based on their hydrophobicity. A non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. Peptides with more hydrophobic residues will have longer retention times. The peptide bond itself absorbs UV light at around 214 nm, providing a universal method for detection. vulcanchem.com

For quantitative analysis of specific valyl-tyrosine containing peptides, specialized HPLC methods have been developed. For instance, a double column-switching HPLC method can be employed for the sensitive determination of peptides like Val-Tyr (VY) and Ile-Val-Tyr (IVY) in plasma. nih.gov This involves derivatization with a fluorescent tag like naphthalene-2,3-dialdehyde (NDA) prior to separation, enhancing detection sensitivity. nih.gov

A study focused on purifying Val-Val-Tyr-Pro from a crude peptide mixture successfully utilized a combination of MCI gel column chromatography followed by high-speed counter-current chromatography, achieving a final purity of over 98%. nih.gov

Table 1: Example HPLC Conditions for Analysis of Val-Tyr Containing Peptides

| Parameter | Method 1: Purity Assessment vulcanchem.com | Method 2: Quantification nih.gov |

| Technique | Reversed-Phase HPLC | Double Column-Switching HPLC |

| Stationary Phase | C18 or similar | Phe-ODS (1st column), ODS (2nd column) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | 60% Acetonitrile in 0.1% TFA with 5 mM Sodium 1-octanesulfonate |

| Detection | UV Absorbance at 214 nm | Fluorometry (post-derivatization with NDA) |

| Application | Purity assessment of synthetic peptides | Quantification of VY and IVY in plasma |

Mass Spectrometry (MS) for Sequence Confirmation, Post-Translational Modifications, and Proteomics

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the characterization of peptides, providing precise molecular weight determination and sequence information.

For peptides containing the L-Proline, L-valyl-L-tyrosyl- sequence, MS confirms that the correct peptide was synthesized or isolated. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide molecules gently. vulcanchem.comopenstax.org

Tandem mass spectrometry (MS/MS) is the gold standard for de novo peptide sequencing. uniroma1.itpnas.org In this process, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collision with an inert gas. The resulting fragment ions are then analyzed to reveal the amino acid sequence. uniroma1.it For example, the sequence of the tetrapeptide Val-Val-Tyr-Pro was successfully determined using electrospray ionization high-resolution tandem mass spectrometry. nih.gov

Furthermore, MS is critical in the field of proteomics for identifying post-translational modifications (PTMs). PTMs are enzymatic modifications of amino acid side chains after protein biosynthesis, and they can significantly alter a peptide's function. High-resolution MS can detect the mass shifts associated with modifications like phosphorylation, glycosylation, or oxidation on the tyrosine residue within the L-Proline, L-valyl-L-tyrosyl- sequence. acs.org

Spectrometric Quantification Methods (e.g., UV-Vis Spectroscopy utilizing Tyrosine Residue)

A rapid and non-destructive method for quantifying peptides in solution is UV-Visible (UV-Vis) spectroscopy. This technique relies on the principle that certain amino acid residues absorb light at specific wavelengths.

Peptides containing the L-Proline, L-valyl-L-tyrosyl- sequence benefit from the presence of the tyrosine residue, which possesses an aromatic ring that strongly absorbs UV light. gbiosciences.com The absorbance maximum for tyrosine is typically around 275-280 nm. gbiosciences.comthermofisher.com By measuring the absorbance of a peptide solution at this wavelength and using the Beer-Lambert law, the concentration can be determined, provided the molar extinction coefficient of the peptide is known.

However, several factors can influence the absorbance, including pH, temperature, and the local environment of the tyrosine residue within the peptide structure. gbiosciences.com For more accurate quantification, especially in complex mixtures, methods that measure absorbance at a lower wavelength, such as 205 nm, can be used. At this wavelength, the peptide backbone itself absorbs light, making the measurement less dependent on the amino acid composition and generally more sensitive. thermofisher.comstackexchange.com

Table 2: Comparison of UV-Vis Quantification Methods for Tyrosine-Containing Peptides

| Wavelength | Absorbing Moiety | Advantages | Disadvantages |

| ~280 nm | Tyrosine (and Tryptophan) aromatic side chain | Simple, rapid, non-destructive gbiosciences.com | Less accurate for complex mixtures; affected by pH, conformation gbiosciences.com |

| ~205 nm | Peptide backbone | Higher sensitivity; less dependent on amino acid composition thermofisher.com | More susceptible to interference from buffer components |

Isotopic Labeling Strategies for Mechanistic Investigations and Tracer Studies

Isotopic labeling is a sophisticated technique used to track the fate of a molecule through a biological system or to probe its mechanism of action. wikipedia.org In this approach, one or more atoms in the peptide are replaced with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). wikipedia.orgsilantes.com

For peptides with the L-Proline, L-valyl-L-tyrosyl- sequence, stable isotope-labeled amino acids can be incorporated during solid-phase peptide synthesis (SPPS). silantes.com This allows for the creation of peptides with mass shifts at specific, defined positions. silantes.com These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

These labeled peptides are invaluable for:

Mechanistic Studies : By tracking the isotopic label, researchers can follow the peptide's interactions with its target molecules, providing insights into binding mechanisms and enzyme-substrate interactions. silantes.comresearchgate.net

Tracer Studies : In metabolic studies, isotopically labeled peptides can be administered to cells or organisms, and their uptake, distribution, and degradation can be monitored over time. This helps to understand the peptide's bioavailability and metabolic fate.

Quantitative Proteomics : Labeled peptides are often used as internal standards in mass spectrometry-based quantitative proteomics to accurately measure the amount of the corresponding unlabeled peptide in a complex biological sample. silantes.com

Radioisotopic labeling, for example with Fluorine-18 (¹⁸F), can also be used to create tracers for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of the peptide's distribution in vivo. researchgate.net

High-Throughput Screening Methodologies for Peptide Library Analysis

High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of different peptides to identify those with a desired biological activity. rsc.org This is particularly useful for discovering new functions or improving the properties of a known peptide sequence like L-Proline, L-valyl-L-tyrosyl-.

Several HTS methodologies are applicable to the analysis of peptide libraries:

Peptide Arrays : Large numbers of different peptides are synthesized and immobilized on a solid surface, such as a glass slide or membrane. nih.gov These arrays can then be incubated with a fluorescently labeled target protein to identify which peptides in the library exhibit binding affinity. nih.gov

Phage Display : This technique involves generating vast libraries of bacteriophages that express random peptides on their surface. The entire library can be screened for binding to a target molecule. Phages that bind are isolated, and their DNA is sequenced to identify the peptide sequence responsible for the interaction. nih.gov

Affinity Selection-Mass Spectrometry (AS-MS) : This method combines affinity capture with the analytical power of mass spectrometry. A peptide library is incubated with a target protein, and the protein-peptide complexes are isolated. The bound peptides are then released and identified by MS. rsc.org This approach allows for the rapid discovery of binders from large, diverse libraries. rsc.org

These HTS methods can be used to screen libraries containing variations of the L-Proline, L-valyl-L-tyrosyl- sequence to optimize binding affinity, selectivity, or other functional characteristics. thermofisher.com

Development of Cell-Free and In Vitro Biochemical Assays for Functional Characterization

Cell-free protein synthesis systems provide a powerful platform for the rapid production and functional characterization of peptides. sutrobio.commdpi.com These systems utilize cellular extracts (e.g., from E. coli, wheat germ, or Chinese hamster ovary (CHO) cells) that contain all the necessary machinery for transcription and translation, allowing for protein synthesis in a test tube without the need for living cells. researchgate.netnih.gov

The key advantages of cell-free systems for studying L-Proline, L-valyl-L-tyrosyl- containing peptides include:

Speed and Efficiency : Peptides can be produced from a DNA template in a matter of hours, bypassing the time-consuming processes of molecular cloning and cell culture. researchgate.net

Open Environment : The open nature of the reaction allows for direct manipulation of the synthesis environment and the easy incorporation of non-natural or labeled amino acids. sutrobio.com

High-Throughput Capability : Cell-free synthesis is highly amenable to miniaturization and automation, enabling the production of entire peptide libraries in microplates or on chips for subsequent functional screening. researchgate.net

Once synthesized, the peptides can be directly used in a variety of in vitro biochemical assays to characterize their function. nih.gov For example, a cell-free synthesized peptide can be immediately tested in an enzyme inhibition assay or a binding assay (e.g., using a filter-based dot blot) to determine its activity and affinity for a target protein. researchgate.netnih.gov This seamless pipeline from gene to functional characterization significantly accelerates the discovery and optimization of bioactive peptides. mdpi.com

Applications in Fundamental Biochemical and Drug Discovery Research Pre Clinical, Research Tools

Utilization as Research Tools, Biochemical Probes, and Reference Standards

In biochemical and pharmaceutical research, well-characterized small molecules are essential for validating analytical methods, understanding biological processes, and ensuring the quality of experimental results. The tripeptide L-Proline, L-valyl-L-tyrosyl- and its components are utilized in several key roles:

Reference Standards: L-Proline is available as a certified pharmaceutical secondary standard for use in quality control testing and research. sigmaaldrich.comusp.org Such standards are critical for the qualitative and quantitative analysis of amino acids and peptides in various matrices, including pharmaceutical formulations and biological samples. Peptides like L-Proline, L-valyl-L-tyrosyl- can serve as reference materials in chromatographic and mass spectrometric methods to identify and quantify related peptide sequences.

Biochemical Probes: Isotopically labeled amino acids are fundamental tools for tracing metabolic pathways and studying protein dynamics. For instance, tritiated L-Proline (L-[2,3,4,5-³H]-Proline) is commonly employed in studies of proline metabolism, amino acid transport, and protein synthesis. revvity.com A similarly labeled version of L-Proline, L-valyl-L-tyrosyl- could be synthesized to serve as a specific probe to investigate the activity of peptidases, study peptide uptake by cells, or identify peptide-protein interactions.

Reagents in Life Science Research: Simple peptides and their derivatives are widely used as biochemical reagents. medchemexpress.com They can function as substrates for enzymes, components in cell culture media, or starting materials for more complex chemical syntheses. The L-Proline, L-valyl-L-tyrosyl- sequence can be used to probe the substrate specificity of proteases or as a tool in peptide-based affinity chromatography.

| Research Application | Example Compound/Tool | Specific Use |

| Quality Control | L-Proline Certified Reference Material | Used in analytical applications for pharma release testing and method development. sigmaaldrich.com |

| Metabolic Studies | L-[2,3,4,5-³H]-Proline | Tracing proline metabolism, amino acid uptake, and protein synthesis. revvity.com |

| Enzyme Assays | (Methoxycarbonyl)-L-valyl-L-proline | A biochemical reagent for life science research, potentially as an enzyme substrate. medchemexpress.com |

Scaffold Design in Rational Drug Discovery and Lead Compound Identification

Rational drug design relies on the use of molecular scaffolds that provide a specific three-dimensional arrangement of functional groups to interact with a biological target. The unique properties of the amino acids in L-Proline, L-valyl-L-tyrosyl- make it an attractive motif for such applications.

Proline as a Structural Tecton: L-Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a rigid five-membered ring. nih.govnih.govnih.gov This conformational rigidity is highly valued in drug design, as it reduces the entropic penalty of binding to a target and can lead to higher affinity and selectivity. Proline and its analogues are considered valuable tectons, or building blocks, for the rational design of new bioactive substances. nih.gov

Peptide Scaffolds: The sequence of amino acids provides a defined spatial orientation of side chains. In L-Proline, L-valyl-L-tyrosyl-, the bulky, hydrophobic isobutyl group of valine, the phenolic ring of tyrosine, and the constrained pyrrolidine (B122466) ring of proline create a distinct chemical surface. This tripeptide can be used as a starting scaffold for creating libraries of compounds to screen for lead compounds that can disrupt protein-protein interactions or inhibit enzymes. nih.gov For example, L-proline has been used as a scaffold for the synthesis of novel neonicotinoid analogs. nih.gov The combination of computational modeling and structure-guided design helps to streamline the development of new drugs. researchgate.netgeneonline.com

Building Blocks for the Synthesis of Complex Peptidomimetics and Macrocycles

Peptidomimetics and macrocycles are classes of molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

Peptidomimetic Design: Short peptide sequences like L-Proline, L-valyl-L-tyrosyl- serve as foundational building blocks. The native peptide structure can be systematically modified to replace labile peptide bonds or introduce non-natural amino acids, resulting in peptidomimetics. Proline analogues are particularly useful in this context for tuning the biological and physicochemical properties of peptides. mdpi.comnih.gov

Macrocyclization: Macrocyclization is a key strategy in drug discovery to create conformationally constrained molecules that are often better suited for challenging targets like protein-protein interactions. nih.gov The presence of a proline residue is often important in natural macrocyclic peptides and can be used to induce specific turns in the peptide backbone, facilitating ring closure. Enzymes like PatG macrocyclase, which can recognize a C-terminal proline, are being explored for their ability to synthesize diverse macrocycles, expanding the scope of accessible therapeutic structures. nih.gov

Development of Peptide-Based Biosensors and Diagnostic Reagents

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. Peptides are increasingly recognized as promising alternatives to antibodies for the recognition layer due to their high specificity, stability, and ease of synthesis. nih.gov

Recognition Elements: A specific peptide sequence can be designed to bind to a target molecule, such as a biomarker for a disease, with high affinity. The L-Proline, L-valyl-L-tyrosyl- sequence could be used as a recognition element itself or as part of a longer peptide sequence. The distinct chemical properties of its amino acids—hydrophobicity (Valine), hydrogen bonding and aromaticity (Tyrosine), and structural rigidity (Proline)—can contribute to specific binding interactions.

Improving Sensor Performance: The incorporation of specific amino acids or linkers can enhance the sensitivity and selectivity of a biosensor. mdpi.comresearchgate.net For example, L-proline has been studied as a component in linkers used to attach peptides to a sensor surface, improving the detection of volatile organic compounds. mdpi.comresearchgate.net The tyrosine residue in L-Proline, L-valyl-L-tyrosyl- is also advantageous as its phenolic side chain can be directly involved in electrochemical detection methods or can be modified for immobilization onto a sensor surface. The development of L-proline biosensors has also been explored for high-throughput screening applications. nih.gov

Role in Studying Protein Folding, Misfolding, and Aggregation Mechanisms

The process of protein folding into a functional three-dimensional structure is fundamental to biology, while misfolding and aggregation are associated with numerous human diseases. dntb.gov.uadntb.gov.ua The unique structural characteristics of proline make it a critical residue in studying these mechanisms.

Proline Isomerization and Folding Kinetics: Unlike other amino acids, the peptide bond preceding a proline residue can exist in either a cis or trans conformation. The slow isomerization between these states is often a rate-limiting step in protein folding. nih.gov Model peptides containing proline, such as sequences including L-Proline, L-valyl-L-tyrosyl-, are used to study the kinetics of this process. Mutagenesis studies, where proline is replaced by another amino acid like valine, are a common technique to investigate the specific contribution of proline isomerization to the folding pathway. nih.gov

Inhibition of Protein Aggregation: Protein aggregation is a hallmark of many neurodegenerative diseases. L-proline has been shown to act as a chemical chaperone, effectively inhibiting protein aggregation during the refolding of some proteins in vitro. nih.govnih.gov It is proposed that proline binds to folding intermediates, preventing them from forming intermolecular aggregates. nih.gov Studying peptides with C-terminal proline residues can provide insights into the molecular mechanisms by which proline exerts this protective effect. researchgate.net

| Amino Acid | Key Role in Folding/Aggregation Studies | Research Finding |

| L-Proline | cis-trans Isomerization | Proline isomerization is a well-known cause of additional slow phases during protein refolding. nih.gov |

| L-Proline | Aggregation Inhibition | At high concentrations, proline can prevent aggregation during the refolding of proteins like bovine carbonic anhydrase and lysozyme. nih.govnih.gov |

| L-Valine | Mutagenesis Control | Valine is used as a conservative replacement for proline in site-directed mutagenesis studies to probe the role of proline in folding events. nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Automated Peptide Synthesis and Purification Technologies

The synthesis and purification of peptides like L-valyl-L-tyrosyl-L-proline are being revolutionized by automation and technological breakthroughs. Modern peptide synthesizers, building upon the foundational principles of solid-phase peptide synthesis (SPPS), now feature highly automated operating systems that precisely control the addition of amino acids, reaction times, and temperatures. creative-peptides.com This level of control minimizes side reactions and enhances the purity of the final product. creative-peptides.com

Recent advancements include the integration of microwave-assisted synthesis, which accelerates the formation of peptide bonds and significantly reduces production time while maintaining high purity and yield. asymchem.com Furthermore, the development of novel solid-phase resins and sophisticated amino acid side-chain protecting groups has transformed SPPS from a manual technique into a highly automated, high-throughput method. peptidescientific.com

Looking ahead, the convergence of SPPS with cutting-edge technologies like microfluidics is expected to enable the miniaturization and high-throughput synthesis of peptide libraries. peptidescientific.com This will facilitate the rapid screening of numerous peptide variants for desired biological activities. Additionally, advancements in purification techniques, running in parallel with synthesis automation, are crucial for obtaining the high-purity peptides required for research and therapeutic applications. creative-peptides.com

| Technology | Impact on Peptide Synthesis | Key Advantages |

| Automated SPPS | Enables efficient and precise assembly of amino acid sequences on a solid support. asymchem.com | High throughput, reproducibility, and reduced human error. creative-peptides.comasymchem.com |

| Microwave-Assisted Synthesis | Accelerates peptide bond formation. asymchem.com | Reduced synthesis time, high purity, and high yield. asymchem.com |

| Microfluidic Integration | Allows for miniaturized and high-throughput synthesis in microchambers. peptidescientific.com | Reduced reagent consumption, real-time monitoring, and efficient library construction. peptidescientific.com |

Elucidation of Novel Biological Roles and Molecular Mechanisms

While the precise biological roles of L-valyl-L-tyrosyl-L-proline are not yet fully elucidated, the study of tripeptides, in general, offers a fertile ground for discovery. Tripeptides are known to be biologically active and can serve as crucial signaling molecules in various physiological processes. bachem.comresearchgate.net For instance, the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine) plays a vital role in the body's antioxidant defense system. wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com Other tripeptides act as hormones, neurotransmitters, or inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV). bachem.comwikipedia.org

Future research will likely focus on identifying the specific cellular receptors and signaling pathways that L-valyl-L-tyrosyl-L-proline interacts with. Understanding these molecular mechanisms is key to unlocking its potential therapeutic applications. Given the diversity of functions exhibited by tripeptides, this particular compound could be involved in a wide range of biological activities, from immunomodulation to neuroregulation. wikipedia.org The exploration of its structure-activity relationship will be crucial in pinpointing its specific biological functions. researchgate.net

Integration with Systems Biology and Proteomics Approaches for Comprehensive Understanding

A holistic understanding of the role of L-valyl-L-tyrosyl-L-proline can be achieved through its integration into the broader frameworks of systems biology and proteomics. nih.govcolostate.edu Systems biology aims to comprehend biological systems as a whole by integrating data from various "omics" disciplines, including proteomics, to create comprehensive models. nih.govcolostate.edu

Proteomics, the large-scale study of proteins, provides invaluable insights into the functional roles of proteins, their interactions, and post-translational modifications. colostate.edunih.gov Mass spectrometry-based proteomics is a powerful tool for the global measurement of proteins and can be used to identify how the presence of L-valyl-L-tyrosyl-L-proline might alter the proteome of a cell or organism. annualreviews.org By analyzing these changes, researchers can infer the biological pathways and networks influenced by this tripeptide. This data-driven approach allows for the formulation of predictive hypotheses about the peptide's function that can then be tested experimentally. acs.org

Computational Design and Predictive Modeling of Peptide Structure-Function Relationships

Computational methods are becoming indispensable tools for designing and predicting the properties of peptides. frontiersin.org Structure-based computational design, utilizing tools like the Rosetta molecular modeling suite, can be employed to create peptides with specific structures and functions. nih.govresearchgate.net For a peptide like L-valyl-L-tyrosyl-L-proline, computational modeling can predict its three-dimensional conformation and how it might interact with target proteins. acs.org

The de novo design of protein-binding peptides is a significant challenge that requires the identification of both a favorable amino acid sequence and backbone conformation. acs.org Iterative computational strategies that alternate between structure and sequence optimization are being developed to address this challenge. acs.org Furthermore, machine learning algorithms are being trained on large datasets of peptide sequences and their known activities to predict the properties of novel peptides. nih.govnih.gov These predictive models can accelerate the discovery of new bioactive peptides by identifying promising candidates for synthesis and experimental testing. acs.org

| Computational Approach | Application in Peptide Research |

| Homology Modeling | Predicts the 3D structure of a peptide based on the structures of similar known peptides. mdpi.com |

| Molecular Docking | Simulates the interaction between a peptide and a target protein to predict binding affinity and mode. |

| Machine Learning | Predicts the biological activity or properties of a peptide based on its sequence. nih.govnih.gov |

| De Novo Design | Creates novel peptide sequences with desired structural and functional properties. acs.orgacs.org |

Exploration of Non-Canonical Amino Acid Incorporation and Peptide Mimicry

To enhance the therapeutic potential of peptides like L-valyl-L-tyrosyl-L-proline, researchers are exploring the incorporation of non-canonical amino acids (ncAAs). nih.gov These are amino acids that are not among the 20 standard proteinogenic amino acids. asm.org The inclusion of ncAAs can bestow peptides with improved properties such as increased stability against enzymatic degradation, enhanced bioactivity, and altered structural conformations. asymchem.comnih.gov The synthesis of peptides containing ncAAs can be achieved through methods like solid-phase peptide synthesis (SPPS). asm.orgjst.go.jp

Peptide mimicry is another promising avenue of research. This involves designing peptides that mimic the binding interfaces of larger proteins, such as antibodies or receptors. sciety.orgbiorxiv.org By mimicking the structure of a protein's active site, a smaller peptide can elicit a similar biological response. nih.gov Artificial intelligence algorithms are being developed to facilitate the design of such peptide mimics. sciety.orgbiorxiv.org This strategy could be applied to develop analogs of L-valyl-L-tyrosyl-L-proline that mimic the function of larger biomolecules, potentially leading to the development of novel therapeutics with high specificity and efficacy. nih.govdrugtargetreview.com

Q & A

Q. What structural characteristics of L-Proline make it critical for stabilizing peptide conformations?